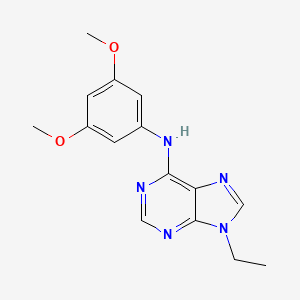![molecular formula C16H19N5O B15118432 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine](/img/structure/B15118432.png)
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine: is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a purine ring substituted with a 2-methoxyethyl group and a 4-methylphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The 2-methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the 4-Methylphenylmethyl Group: This step involves the use of benzylation reactions, where the purine ring is treated with 4-methylbenzyl chloride under basic conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the aromatic ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reactive sites available.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It may serve as a building block for the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological processes.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of oncology and antiviral research.
Industry:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: The compound may find applications in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 9-(2-Hydroxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Ethoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Methoxyethyl)-N-[(4-chlorophenyl)methyl]-9H-purin-6-amine
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl, ethoxyethyl, chlorophenyl) can significantly alter the compound’s chemical properties and biological activities.
- Biological Activity: The unique combination of the 2-methoxyethyl and 4-methylphenylmethyl groups in 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine may confer distinct biological activities compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain research or industrial purposes.
Propriétés
Formule moléculaire |
C16H19N5O |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c1-12-3-5-13(6-4-12)9-17-15-14-16(19-10-18-15)21(11-20-14)7-8-22-2/h3-6,10-11H,7-9H2,1-2H3,(H,17,18,19) |
Clé InChI |
REDMVTPXSQQRFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15118352.png)
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118358.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118360.png)
![N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B15118367.png)
![3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15118372.png)
![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118377.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118389.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B15118391.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118392.png)
![3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15118399.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B15118411.png)
![4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile](/img/structure/B15118413.png)

